
1-(beta-D-Ribofuranosyl)benzimidazole
Vue d'ensemble
Description
1-(beta-D-Ribofuranosyl)benzimidazole is a heterocyclic organic compound that features a benzimidazole moiety fused with an oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-D-Ribofuranosyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with various aldehydes under mild conditions. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification steps often include crystallization and recrystallization to ensure the compound’s high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(beta-D-Ribofuranosyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Applications De Recherche Scientifique
Molecular Biology Research
Transcription Inhibition
1-(beta-D-Ribofuranosyl)benzimidazole is primarily recognized for its ability to inhibit transcription elongation by RNA polymerase II. This property makes it a valuable tool in the study of gene expression and regulation. By binding to transcription factors and elongation factors, it disrupts normal transcription processes, which can be utilized to explore the mechanisms of gene regulation in various biological contexts .
Cellular Pathway Interactions
The compound interacts with several cellular proteins involved in transcription regulation, including negative elongation factor (NELF) and positive transcription elongation factor b (P-TEFb). These interactions can lead to altered phosphorylation states of key proteins that play roles in cell survival and apoptosis .
Anticancer Applications
Induction of Apoptosis
Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer cells. It modulates the expression of proteins involved in apoptosis regulation, such as Mcl-1 and p53. For instance, studies have shown that treatment with DRB leads to increased cleavage of caspases and PARP, indicating activation of the intrinsic apoptotic pathway .
Combination Therapies
Combining DRB with other agents, such as AKT inhibitors or proteasome inhibitors, has been shown to enhance its efficacy against cancer cells. This combination approach targets multiple survival pathways simultaneously, potentially overcoming resistance mechanisms seen in cancer therapy .
Antiviral Applications
Activity Against Human Cytomegalovirus (HCMV)
this compound exhibits antiviral activity against HCMV by affecting DNA maturation processes rather than directly inhibiting viral DNA synthesis. This unique mechanism provides a promising avenue for developing treatments for viral infections .
Potential Against Herpes Viruses
The compound has been investigated for its effectiveness against various herpes viruses, including HSV-1 and HSV-2. Its structure allows it to act as an antiviral agent by targeting viral replication processes .
Comparative Analysis of Related Compounds
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
This compound | Nucleoside analog with ribofuranosyl moiety | Induces apoptosis; antiviral activity | Inhibits transcription elongation |
2-Bromo-5,6-dichloro-1-beta-D-ribofuranosyl-1H-benzimidazole | Bromine substitution on benzimidazole | Enhanced antiviral activity | More potent against HCMV |
5,6-Trichloro-1-beta-D-ribofuranosyl-1H-benzimidazole | Trichloro substitution | Antiviral properties | Increased selectivity for viral targets |
Dichlororibofuranosylbenzimidazole | Similar nucleobase structure | Antiviral activity | Different pharmacokinetics |
Case Studies and Research Findings
Several studies have substantiated the applications of this compound:
- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, DRB treatment resulted in significant apoptosis indicated by increased Annexin V-positive cells and DNA fragmentation. The study highlighted that overexpression of Mcl-1 could reduce the apoptotic effects of DRB, while knockdown enhanced these effects .
- Antiviral Efficacy : Research on BDCRB (a derivative of this compound) demonstrated that it does not irreversibly damage genome maturation machinery during HCMV infection, suggesting potential for therapeutic use without long-term adverse effects .
Mécanisme D'action
The mechanism of action of 1-(beta-D-Ribofuranosyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making the compound effective in treating diseases like cancer and viral infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Another compound with a similar oxolane ring structure but different functional groups.
2-(substituted-phenyl) benzimidazole derivatives: These compounds share the benzimidazole core but have different substituents that can alter their biological activity.
Uniqueness
1-(beta-D-Ribofuranosyl)benzimidazole is unique due to its specific combination of the benzimidazole and oxolane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Activité Biologique
1-(beta-D-Ribofuranosyl)benzimidazole, particularly its derivatives such as 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB), has garnered attention in the field of medicinal chemistry due to its notable biological activities, especially in cancer therapy and antiviral applications. This article explores the compound's mechanisms of action, efficacy, and potential therapeutic applications.
This compound and its derivatives primarily function as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the carboxy-terminal domain of RNA polymerase II. Inhibition of CDK9 by DRB leads to the downregulation of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in various cancer cell lines, including breast cancer cells .
Key Findings:
- Apoptosis Induction : DRB treatment resulted in increased Annexin V-positive cells and DNA fragmentation, indicating a significant induction of apoptosis in MCF-7 breast cancer cells. The cleavage of caspases (caspase-7 and caspase-9) and PARP was observed, supporting the involvement of intrinsic apoptotic pathways .
- Antiviral Activity : The compound has also shown promise against human cytomegalovirus (HCMV) by inhibiting viral DNA maturation without affecting viral DNA synthesis. This unique mechanism positions it as a potential candidate for antiviral therapies .
Efficacy Against Cancer
Recent studies have highlighted the efficacy of DRB in various cancer models. For instance, in breast cancer cell lines, DRB was shown to significantly reduce cell proliferation and increase apoptotic markers. The combination treatment with AKT inhibitors further enhanced its apoptotic effects, suggesting a synergistic approach for cancer therapy .
Table 1: Summary of Biological Activities
Activity Type | Compound | Mechanism of Action | Efficacy |
---|---|---|---|
Cancer Therapy | 5,6-Dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | CDK9 inhibition leading to apoptosis | Significant reduction in MCF-7 cell proliferation |
Antiviral | 2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (BDCRB) | Inhibition of HCMV DNA maturation | 4000-fold reduction in viral growth |
Cytotoxicity | DRB | Induction of intrinsic apoptotic pathways | Low cytotoxicity observed |
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled study, MCF-7 cells treated with DRB exhibited a marked increase in early and late apoptotic populations compared to untreated controls. Flow cytometric analysis indicated that DRB treatment resulted in a two-fold increase in apoptosis markers within 24 hours .
Case Study 2: Antiviral Efficacy
A study on BDCRB demonstrated its ability to significantly inhibit HCMV replication without cytotoxic effects on host cells. This was evidenced by altered genome structures leading to premature cleavage events during viral assembly .
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDOEMQZNKEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-01-8 | |
Record name | NSC505888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.